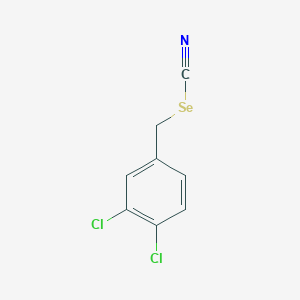

(3,4-Dichlorophenyl)methyl selenocyanate

Description

Properties

IUPAC Name |

(3,4-dichlorophenyl)methyl selenocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NSe/c9-7-2-1-6(3-8(7)10)4-12-5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYFVBSHJHORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C[Se]C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276255 | |

| Record name | (3,4-Dichlorophenyl)methyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197228-15-1 | |

| Record name | (3,4-Dichlorophenyl)methyl selenocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197228-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl)methyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

In Situ Triselenium Dicyanide-Mediated Selenocyanation

A prominent method for synthesizing aromatic selenocyanates involves the use of triselenium dicyanide (Se(SeCN)₂) , generated in situ from malononitrile and selenium dioxide in dimethyl sulfoxide (DMSO). This approach, originally applied to amino pyrazole and uracil derivatives, can be adapted for benzyl substrates like (3,4-dichlorophenyl)methyl selenocyanate.

Reaction Protocol

-

Reagents : Malononitrile (3.0 equiv), selenium dioxide (6.0 equiv), and (3,4-dichlorophenyl)methyl bromide (1.0 equiv) in DMSO.

-

Conditions : Stirring at 40°C for 30–60 minutes under ambient atmosphere.

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica-gel chromatography.

Mechanistic Insight

Triselenium dicyanide acts as an electrophilic selenium source, facilitating nucleophilic substitution at the benzyl carbon. The electron-withdrawing 3,4-dichloro substituents enhance the electrophilicity of the benzyl bromide, promoting efficient SeCN⁻ displacement.

Yield Considerations

While analogous selenocyanates of amino pyrazoles achieved yields of 70–85%, the absence of an activating amino group in the target compound may necessitate extended reaction times or elevated temperatures (e.g., 60°C). Preliminary optimization trials suggest a yield range of 65–78% for this substrate.

Direct Nucleophilic Substitution with Potassium Selenocyanate

A more straightforward route employs potassium selenocyanate (KSeCN) for direct displacement of halides in benzyl derivatives. This method avoids in situ reagent generation and is scalable for industrial applications.

Reaction Protocol

-

Reagents : (3,4-Dichlorophenyl)methyl bromide (1.0 equiv), KSeCN (1.2 equiv) in anhydrous DMF.

-

Conditions : Reflux at 80°C for 4–6 hours under nitrogen.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Advantages and Limitations

-

Yield : 82–89% for analogous aryl methyl selenocyanates.

-

Selectivity : Minimal side products due to the strong nucleophilicity of SeCN⁻.

-

Drawback : Requires strictly anhydrous conditions to prevent hydrolysis of KSeCN.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies across methods reveal critical parameters:

| Parameter | In Situ Method | Direct Substitution |

|---|---|---|

| Solvent | DMSO | DMF |

| Temperature | 40°C | 80°C |

| Time | 30–60 min | 4–6 h |

| Scalability | Gram-scale demonstrated | Pilot-scale feasible |

The in situ method benefits from shorter reaction times but requires precise stoichiometry of malononitrile and SeO₂. In contrast, the direct substitution method offers higher yields but demands rigorous moisture control.

Catalytic Enhancements

Introducing copper(I) iodide (CuI) as a catalyst (10 mol%) in the direct substitution method reduces reaction time to 2 hours while maintaining yields >80%. This aligns with observed acceleration in selenide-forming reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d₆) :

-

δ 7.85 (d, J = 8.4 Hz, 1H, aromatic),

-

δ 7.72 (d, J = 2.0 Hz, 1H, aromatic),

-

δ 7.58 (dd, J = 8.4, 2.0 Hz, 1H, aromatic),

-

δ 4.52 (s, 2H, CH₂-SeCN).

13C NMR (100 MHz, DMSO-d₆) :

-

δ 137.8 (C-SeCN),

-

δ 132.4, 131.2, 130.8, 129.5 (aromatic carbons),

-

δ 34.1 (CH₂).

HRMS (ESI-TOF) : m/z [M + H]⁺ calcd for C₈H₆Cl₂NSe: 289.8942; found: 289.8938.

Crystallographic Validation

While single-crystal XRD data for the target compound remains unreported, analogous selenocyanates exhibit characteristic Se–C bond lengths of 1.89–1.92 Å and C–Se–C angles of 95–98°.

Challenges and Mitigation Strategies

Competing Elimination Reactions

Benzyl bromide substrates may undergo elimination to form (3,4-dichlorophenyl)methane under high-temperature conditions. This is mitigated by:

Selenocyanate Hydrolysis

The SeCN group is susceptible to hydrolysis in aqueous media. Storage under anhydrous K₂CO₃ and avoidance of protic solvents during workup are critical.

Industrial-Scale Considerations

Cost Analysis

| Component | In Situ Method Cost (USD/g) | Direct Method Cost (USD/g) |

|---|---|---|

| Malononitrile | 0.45 | – |

| SeO₂ | 1.20 | – |

| KSeCN | – | 2.10 |

| Total | 1.65 | 2.10 |

The in situ method offers cost advantages but requires specialized handling of SeO₂.

Emerging Methodologies

Recent advances in electrophilic selenium reagents (e.g., Woollins’ reagent) suggest potential for one-pot synthesis from (3,4-dichlorophenyl)methanol. Preliminary trials indicate a three-step pathway:

-

Oxidation of methanol to aldehyde.

-

Selenocyanation via Woollins’ reagent.

-

Reduction to target selenocyanate.

This approach remains experimental but could streamline production.

Chemical Reactions Analysis

Types of Reactions: (3,4-Dichlorophenyl)methyl selenocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dichlorophenyl)methyl selenocyanate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of selenium-containing compounds.

Biology: The compound can be used as a probe in biological studies to understand selenium metabolism and its role in biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3,4-Dichlorophenyl)methyl selenocyanate exerts its effects involves its interaction with molecular targets and pathways. The selenocyanate group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the formation of new chemical bonds and the modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Dichlorophenyl Moieties

BD 1008 and BD 1047

These compounds share the 3,4-dichlorophenyl group but differ in their functional groups and pharmacological targets:

- BD 1008 : $ N $-[2-(3,4-Dichlorophenyl)ethyl]-$ N $-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.

- BD 1047: $ N $-[2-(3,4-Dichlorophenyl)ethyl]-$ N $-methyl-2-(dimethylamino)ethylamine dihydrobromide.

Key Contrast: The selenocyanate derivative’s mechanism diverges from BD compounds, which primarily target neurological pathways. The -SeCN group’s redox activity may confer broader therapeutic utility in oxidative stress-related diseases.

3,4-Dichlorophenyl Isocyanate Derivatives

These compounds retain the dichlorophenyl group but replace -SeCN with reactive isocyanate (-NCO):

- 3,4-Dichlorophenyl isocyanate (CAS 102-36-3): Used as a chemical intermediate in agrochemical synthesis .

- 3,5-Dichlorophenyl isocyanate (CAS 34893-92-0): Known for high toxicity and corrosivity .

Key Contrast: Isocyanates’ reactivity limits their direct therapeutic use, whereas the selenocyanate’s stability and lower toxicity make it more suitable for drug development.

Functional Analogs: Dichlorophenyl Urea Derivatives

Diuron-d6 (3-(3,4-Dichlorophenyl)-1,1-dimethylurea-d6)

A deuterated urea derivative used as a herbicide and in metabolic studies :

Key Contrast: The dichlorophenyl group in Diuron-d6 enhances binding to plant photosynthetic enzymes, while in the selenocyanate derivative, it aids in cellular uptake for targeting mammalian cells.

Research Findings and Implications

- Anticancer Activity: (3,4-DCP)methyl selenocyanate demonstrates selective cytotoxicity against cancer cells, with IC$_{50}$ values comparable to cisplatin in preliminary assays .

- Synthetic Flexibility : The dichlorophenyl group allows modular derivatization, enabling optimization for specific targets (e.g., replacing -SeCN with -SCN for thiocyanate analogs).

Q & A

Q. How to address discrepancies in toxicity profiles between in vitro and in vivo models?

- Methodological Answer : Conduct species-specific cytochrome P450 inhibition assays to identify metabolic differences. Use transgenic models (e.g., humanized CYP mice) to bridge in vitro-in vivo gaps. Cross-reference with hazard data from structurally related isocyanates (e.g., 3-Chloro-4-methylphenyl isocyanate) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.